Mirogabalin besylate
Overview
Description
Mirogabalin besylate (DS-5565) is a novel potent, selective ligand of the α2δ subunit of voltage-gated calcium channels . It is a member of the gabapentinoid drug class, which includes gabapentin and pregabalin . Mirogabalin was developed by Daiichi Sankyo and was first approved in Japan for the treatment of peripheral neuropathic pain (PNP), including diabetic PNP and postherpetic neuralgia .
Synthesis Analysis
The synthetic sequence of Mirogabalin besylate likely involves the condensation of allyl alcohol and butyraldehyde to provide acetal. This is followed by an acid-mediated Claisen rearrangement through maleic acid to give rise to aldehyde upon exposure to warm DMA .Molecular Structure Analysis
Mirogabalin besylate has a molecular formula of C18H25NO5S . Its molecular weight is 367.46 g/mol . The structure of Mirogabalin besylate includes a bicycloheptene ring with an ethyl group and an aminomethyl group attached .Chemical Reactions Analysis
Mirogabalin besylate is rapidly absorbed (time to maximum concentration, ∼1 hour) and eliminated through urine unchanged (61%-72% urinary excretion) . Exposure increases in a dose-proportional manner after single or multiple mirogabalin doses .Physical And Chemical Properties Analysis
Mirogabalin besylate has a molecular weight of 367.46 g/mol . It has a chemical formula of C18H25NO5S . The compound is largely excreted via the kidneys in an unchanged form .Scientific Research Applications
Treatment of Peripheral Neuropathic Pain : Mirogabalin has been approved in Japan for treating peripheral neuropathic pain, including diabetic peripheral neuropathic pain and post-herpetic neuralgia. It modulates the α2δ-1 subunit of voltage-gated calcium channels, which are involved in pain transmission and processing (Deeks, 2019).
Efficacy and Safety in Asian Populations : A pooled analysis of two Phase III studies demonstrated that mirogabalin is efficacious and well-tolerated in Asian patients with peripheral neuropathic pain (Kato et al., 2021).
Pharmacokinetics and Tolerability : A study on healthy Asian volunteers showed that mirogabalin is rapidly absorbed and eliminated, with a good safety and tolerability profile (Jansen et al., 2018).
Analgesic Effects in Fibromyalgia Models : Mirogabalin showed potential analgesic effects in animal models of fibromyalgia, suggesting its possible application in treating this condition (Saeki et al., 2019).
Cognitive Improvements in Fibromyalgia Model Rats : Beyond pain relief, mirogabalin improved cognitive impairments in an animal model of fibromyalgia (Murasawa et al., 2021).
Clinical Profile and Pharmacodynamics : Mirogabalin has potent and selective binding affinities for α2δ subunits and demonstrated analgesic effects in rat models of neuropathic pain (Kitano et al., 2019).
Pharmacokinetics in Renal Impairment : A study highlighted the need for dose adjustment of mirogabalin in patients with varying degrees of renal impairment (Kato et al., 2017).
Treatment of Postherpetic Neuralgia : Mirogabalin was superior to placebo in a phase 3 study for relieving postherpetic neuralgia and was well tolerated (Kato et al., 2019).
Anxiolytic Effects in Neuropathic Pain Model : Mirogabalin showed anxiolytic effects in a rat model of chronic constriction injury, an experimental model of neuropathic pain (Murasawa et al., 2019).
Abuse Potential Assessment : Studies evaluated the human abuse potential of mirogabalin, indicating limited evidence of abuse potential at therapeutic doses (Mendell et al., 2019).
Safety And Hazards
Future Directions
Mirogabalin besylate shows promise as a novel, safe gabapentinoid anticonvulsant with a greater therapeutic effect for neuropathic pain in the dorsal root ganglion and lower adverse drug reactions in the cerebellum . Further studies are needed to explore the role of mirogabalin in cancer pain, postoperative pain, and neuropathic pain due to various other etiologies .
properties
IUPAC Name |
2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.C6H6O3S/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8;7-10(8,9)6-4-2-1-3-5-6/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15);1-5H,(H,7,8,9)/t9-,10-,12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJXJRVWXYRSAN-TXULWXBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2C(C1)CC2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mirogabalin besylate | |
CAS RN |
1138245-21-2 | |
Record name | Bicyclo[3.2.0]hept-3-ene-6-acetic acid, 6-(aminomethyl)-3-ethyl-, (1R,5S,6S)-, benzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138245-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mirogabalin besylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138245212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIROGABALIN BESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01F4FRP8YL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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